4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a dimethylamino group and an isoindoline-1,3-dione moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline-1,3-dione intermediate. This intermediate is then reacted with 4-(dimethylamino)benzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pH control, as well as continuous monitoring of reaction progress, is common. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced isoindoline compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exerts its effects is complex and involves multiple pathways. The dimethylamino group can interact with various biological targets, including enzymes and receptors, potentially inhibiting their activity. The isoindoline-1,3-dione moiety can form stable complexes with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzamide: Lacks the isoindoline-1,3-dione moiety, making it less reactive in certain chemical reactions.
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide: Lacks the dimethylamino group, which affects its solubility and reactivity.
4-(methylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide: Similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
Uniqueness
The presence of both the dimethylamino group and the isoindoline-1,3-dione moiety in 4-(dimethylamino)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide makes it unique. This combination allows for a wide range of chemical reactions and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(dimethylamino)-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20(2)12-6-3-10(4-7-12)15(21)18-11-5-8-13-14(9-11)17(23)19-16(13)22/h3-9H,1-2H3,(H,18,21)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVFRIQWRQCFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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